1-亚油酰基-3-棕榈酰基-rac-甘油

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

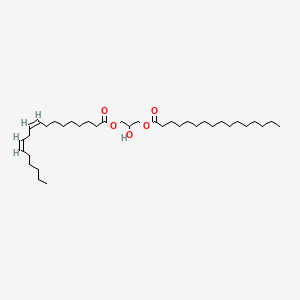

1-Linoleoyl-3-Palmitoyl-rac-glycerol is a diacylglycerol characterized by the presence of linoleic acid at the sn-1 position and palmitic acid at the sn-3 position. This compound has been detected in wheat bran extracts and in dry-cured Iberian ham . It is a significant component in various biological and industrial processes due to its unique chemical structure and properties.

科学研究应用

1-亚油酰基-3-棕榈酰基-消旋甘油酯在科学研究中具有广泛的应用,包括:

化学: 用作研究脂类氧化和还原机制的模型化合物。

生物学: 研究其在细胞信号传导和膜结构中的作用。

医学: 探讨其潜在的治疗效果,特别是在调节炎症反应和脂质代谢方面。

作用机制

1-亚油酰基-3-棕榈酰基-消旋甘油酯发挥作用的机制涉及它与细胞膜和信号通路相互作用。该化合物可以调节细胞膜的流动性和通透性,影响各种细胞过程。 它还与参与脂质代谢和炎症反应的特定受体和酶相互作用,从而发挥其生物学效应 。

生化分析

Biochemical Properties

1-Linoleoyl-3-palmitoyl-rac-glycerol interacts with various biomolecules, playing a crucial role in biochemical reactions. For instance, it has been found to interact with epidermal growth factor receptors (EGFRs), which are crucial for inducing metastasis in cancer cells by promoting matrix metalloproteinase (MMP) expression .

Cellular Effects

1-Linoleoyl-3-palmitoyl-rac-glycerol has significant effects on various types of cells and cellular processes. It has been found to attenuate gemcitabine-induced neutrophil extravasation . It also ameliorates EGF-induced MMP-9 expression by promoting receptor desensitization in MDA-MB-231 cells .

Molecular Mechanism

At the molecular level, 1-Linoleoyl-3-palmitoyl-rac-glycerol exerts its effects through various mechanisms. It has been found to accelerate the assembly of EGFRs with c-Cbl and EPS15 and promote receptor degradation . This faster intracellular EGFR degradation reduces AP-1-mediated MMP expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Linoleoyl-3-palmitoyl-rac-glycerol change over time. For instance, it has been found to effectively attenuate EGF-induced mobility and invasiveness in cancer cells .

Dosage Effects in Animal Models

The effects of 1-Linoleoyl-3-palmitoyl-rac-glycerol vary with different dosages in animal models. For instance, it has been found to effectively decrease neutrophil migration induced by a single intraperitoneal administration of gemcitabine .

Metabolic Pathways

1-Linoleoyl-3-palmitoyl-rac-glycerol is involved in various metabolic pathways. For instance, it has been found to inhibit NADPH oxidase 2 (NOX2)-mediated reactive oxygen species production induced by gemcitabine .

准备方法

合成路线和反应条件: 1-亚油酰基-3-棕榈酰基-消旋甘油酯可以通过涉及甘油和相应脂肪酸(亚油酸和棕榈酸)的酯化反应合成。该反应通常需要诸如硫酸或对甲苯磺酸之类的催化剂来促进酯化过程。反应在回流条件下进行,以确保反应物完全转化为所需产物。

工业生产方法: 在工业环境中,1-亚油酰基-3-棕榈酰基-消旋甘油酯的生产通常涉及使用酶催化。脂肪酶通常用于催化甘油与亚油酸和棕榈酸的酯化。 该方法具有反应条件温和、特异性高、副产物生成量减少等优点 。

化学反应分析

反应类型: 1-亚油酰基-3-棕榈酰基-消旋甘油酯经历各种化学反应,包括:

氧化: 该化合物可以氧化形成氢过氧化物和其他氧化产物。常见的氧化剂包括过氧化氢和分子氧。

还原: 还原反应可以将该化合物转化为其相应的醇。硼氢化钠是这些反应中常用的还原剂。

取代: 甘油主链中的羟基可以与各种试剂发生取代反应,形成不同的衍生物。

常见试剂和条件:

氧化: 过氧化氢、分子氧和其他过氧化物,在温和至中等温度下。

还原: 硼氢化钠或氢化铝锂,在无水条件下。

取代: 酸酰氯、酸酐和其他亲电试剂,在诸如吡啶或三乙胺之类的碱存在下。

主要产物:

氧化: 氢过氧化物、醛和酮。

还原: 相应的醇。

取代: 各种酯和醚,取决于引入的取代基。

相似化合物的比较

1-亚油酰基-3-棕榈酰基-消旋甘油酯可以与其他类似的二酰基甘油酯进行比较,例如:

1-油酰基-2-棕榈酰基-3-亚油酰基-消旋甘油酯: 在sn-1位置包含油酸,在sn-2位置包含棕榈酸,在sn-3位置包含亚油酸.

1-棕榈酰基-2-亚油酰基-3-乙酰基-消旋甘油酯: 在sn-3位置包含一个乙酰基而不是脂肪酸.

独特性: 1-亚油酰基-3-棕榈酰基-消旋甘油酯的独特性在于其亚油酸和棕榈酸的特定组合,赋予了其独特的物理和化学性质。这种组合影响了其在生物系统中的行为以及在各种工业中的应用。

类似化合物:

- 1-油酰基-2-棕榈酰基-3-亚油酰基-消旋甘油酯

- 1-棕榈酰基-2-亚油酰基-3-乙酰基-消旋甘油酯

生物活性

1-Linoleoyl-3-palmitoyl-rac-glycerol, also referred to as PLAG (1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol), is a glycerolipid that has garnered attention for its diverse biological activities, particularly in immunomodulation and therapeutic applications. This article provides a comprehensive overview of the biological activity of PLAG, including its mechanisms of action, effects on immune responses, and potential therapeutic uses supported by various research findings.

Chemical Structure and Synthesis

PLAG is a mono-acetyl-diglyceride synthesized from glycerol, palmitic acid, and linoleic acid. The synthesis involves the acetylation of 1-palmitoyl glycerol followed by a linoleoylation reaction. The chemical structure can be represented as follows:

PLAG exhibits several mechanisms through which it exerts its biological effects:

- Immune Modulation : PLAG has been shown to modulate immune responses by influencing cytokine production and immune cell activity. It inhibits the overproduction of pro-inflammatory cytokines such as IL-4 and IL-6 while maintaining levels of IL-2 and IFN-γ .

- Neutrophil Migration : In models of acute lung injury (ALI), PLAG promotes the resolution of inflammation by controlling neutrophil infiltration and enhancing the clearance of lipopolysaccharides (LPS) through TLR4-mediated pathways .

- Hematopoiesis : PLAG accelerates hematopoiesis, contributing to improved immune function in various disease models, including sepsis and asthma .

Immunological Studies

A randomized double-blind placebo-controlled trial assessed the effects of PLAG supplementation on immune regulatory functions in healthy adults. Results indicated that participants receiving PLAG showed significantly lower levels of IL-4 and IL-6 production compared to the control group, suggesting an immunomodulatory role in preventing excessive immune activation .

Therapeutic Applications

- Acute Lung Injury : In animal models, PLAG administration resulted in reduced neutrophil infiltration and inflammation in LPS-induced ALI. This effect was associated with enhanced TLR4 signaling and faster recovery from inflammatory responses .

- Atopic Dermatitis : In studies using a human-like mouse model of atopic dermatitis (AD), PLAG significantly improved skin lesions and modulated systemic immune responses, including reductions in IgE levels and Th2 cytokines (IL-4, IL-13) .

- Cancer Metastasis : Research indicated that PLAG can inhibit matrix metalloproteinase (MMP) expression in EGF-stimulated breast cancer cells. By promoting EGFR degradation, PLAG effectively reduced cancer cell mobility and invasiveness, suggesting a potential role as an anti-metastatic agent .

Data Summary

The following table summarizes key findings from various studies on the biological activity of PLAG:

Case Studies

Several case studies highlight the therapeutic potential of PLAG:

- Case Study on ALI : Mice treated with PLAG showed significant recovery from LPS-induced ALI compared to untreated controls, demonstrating its efficacy in resolving acute inflammation .

- Case Study on AD : In a model for AD, treatment with PLAG led to substantial improvements in skin condition and systemic immune regulation, outperforming traditional treatments like abrocitinib .

属性

IUPAC Name |

(3-hexadecanoyloxy-2-hydroxypropyl) (9Z,12Z)-octadeca-9,12-dienoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H68O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-34-35(38)33-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,35,38H,3-10,12,14-16,19-34H2,1-2H3/b13-11-,18-17- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKYDYRLDJZZKEU-BCTRXSSUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H68O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。